molecular formula C18H18N4 B377181 1,1'-diethyl-2,2'-bis(1H-benzimidazole)

1,1'-diethyl-2,2'-bis(1H-benzimidazole)

Cat. No. B377181
M. Wt: 290.4g/mol
InChI Key: HJCOCMSMRSMSFS-UHFFFAOYSA-N
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Patent
US09011734B2

Procedure details

To a flask were added 2.0 g 1-ethyl-1H-benzimidazole and 25 ml tetrahydrofuran under nitrogen. To this solution was added 20 ml n-butyllitium (1.6M) and the mixture was heated to 60 C for 72 hours. After cooling to 22 C, the reaction was quenched with water and extracted with ethyl acetate. Following solvent removal, the product was dissolved in 8.5 ml hot ethyl acetate and 20 ml of hexane were added. After cooling to 5 C, the product precipitated and was filtered, washed with hexane, and dried giving 0.42 g pale yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[CH:4]1)[CH3:2].[CH2:12]([Li])[CH2:13][CH2:14][CH3:15].O1[CH2:21][CH2:20]CC1>>[CH2:1]([N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[C:4]1[C:4]1[N:3]([CH2:1][CH3:2])[C:14]2[CH:13]=[CH:12][CH:20]=[CH:21][C:15]=2[N:5]=1)[CH3:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)N1C=NC2=C1C=CC=C2
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 60 C for 72 hours
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 22 C
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Following solvent removal
DISSOLUTION
Type
DISSOLUTION
Details
the product was dissolved in 8.5 ml hot ethyl acetate
ADDITION
Type
ADDITION
Details
20 ml of hexane were added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 5 C
CUSTOM
Type
CUSTOM
Details
the product precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(=NC2=C1C=CC=C2)C2=NC1=C(N2CC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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